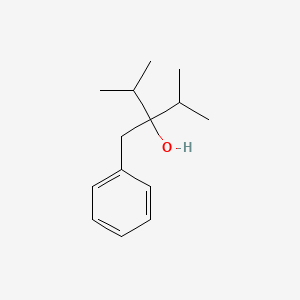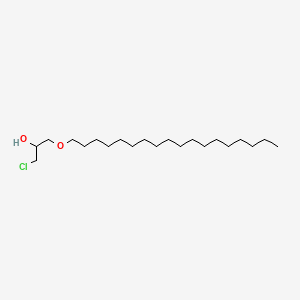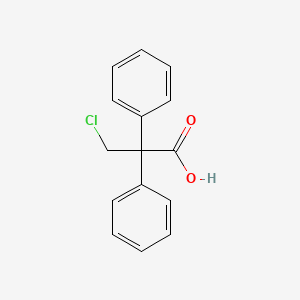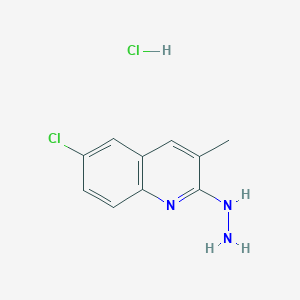
6-Chloro-2-hydrazino-3-methylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-hydrazino-3-methylquinoline hydrochloride is a chemical compound with the molecular formula C10H11ClN3·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-hydrazino-3-methylquinoline hydrochloride typically involves the reaction of 6-chloro-2-methylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-hydrazino-3-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Various hydrazine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-2-hydrazino-3-methylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-hydrazino-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate the mechanism.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-methylquinoline: A precursor in the synthesis of 6-Chloro-2-hydrazino-3-methylquinoline hydrochloride.
2-Hydrazinoquinoline: Another hydrazine derivative of quinoline with similar properties.
3-Methylquinoline: A related compound with a methyl group at the 3-position.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a hydrazino group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
1172991-69-3 |
|---|---|
Fórmula molecular |
C10H11Cl2N3 |
Peso molecular |
244.12 g/mol |
Nombre IUPAC |
(6-chloro-3-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H |
Clave InChI |
HBIGYQPIUNQHSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2)Cl)N=C1NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


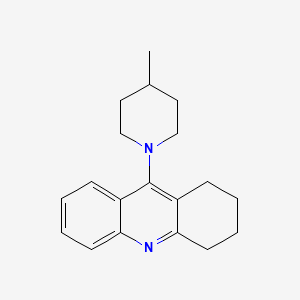
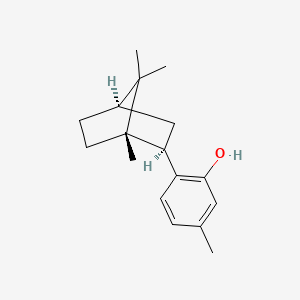
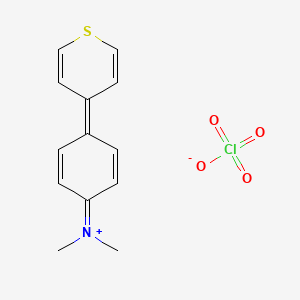
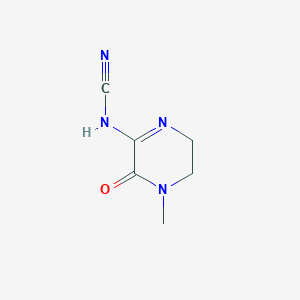
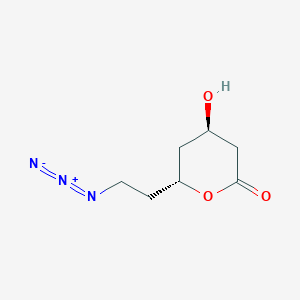
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

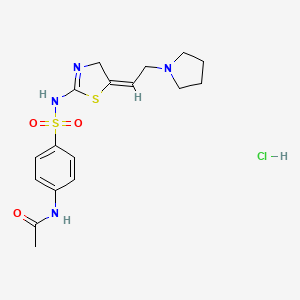
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
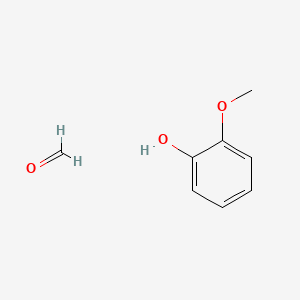
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
